molecular formula C14H12N4O2S B2610771 (E)-4-((2-carbamothioylhydrazono)methyl)phenyl picolinate CAS No. 325699-71-6

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl picolinate

Cat. No.: B2610771
CAS No.: 325699-71-6
M. Wt: 300.34
InChI Key: XIJLKDDBCFOPDB-RQZCQDPDSA-N
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Description

(E)-4-((2-Carbamothioylhydrazono)methyl)phenyl picolinate is a synthetic organic compound featuring a picolinate ester core conjugated with a carbamothioyl hydrazone moiety. This structure combines electron-withdrawing (picolinoyl) and thiourea-related functional groups, making it relevant for applications in coordination chemistry, fluorescence sensing, and medicinal chemistry. The hydrazone group enables metal chelation, while the picolinate ester may enhance solubility and modulate electronic properties .

Properties

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c15-14(21)18-17-9-10-4-6-11(7-5-10)20-13(19)12-3-1-2-8-16-12/h1-9H,(H3,15,18,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJLKDDBCFOPDB-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-carbamothioylhydrazono)methyl)phenyl picolinate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hydrazonomethyl intermediate, which is then reacted with a phenyl picolinate derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

    Substitution: The phenyl ring and picolinate group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl picolinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-((2-carbamothioylhydrazono)methyl)phenyl picolinate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The picolinate moiety may also chelate metal ions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Carbamothioyl Hydrazone Moieties

  • 4-((2-Carbamothioylhydrazono)methyl)benzoic acid (21a) Structure: Replaces the picolinate ester with a benzoic acid group. Synthesis: Prepared via condensation reactions, characterized by ¹H NMR (δ 13.04 ppm for NH) and mass spectrometry (m/z 222.0 [M−H]⁻) .
  • N-(4-(1-(2-Carbamothioylhydrazono)ethyl)phenyl)nicotinamide (11) Structure: Substitutes the picolinate group with a nicotinamide moiety. Activity: Demonstrated anti-proliferative activity against cancer cells (IC₅₀ = 3.8–9.6 μM) and VEGFR-2 inhibition (IC₅₀ = 0.12 μM) . Comparison: The nicotinamide group enhances biological targeting (e.g., enzyme inhibition) but may reduce photophysical utility compared to picolinate esters.

Picolinate-Based Analogues

  • (E)-4-(2-(4-(Dicyanomethylene)-4H-chromen-2-yl)vinyl)phenyl picolinate (DCBP2) Structure: Integrates a dicyanomethylene chromene fluorophore with a picolinate ester. Application: Serves as a near-infrared (NIR) fluorescent probe for Cu²⁺ ions, leveraging the picolinoyl group’s metal-binding capacity . Divergence: The target compound’s carbamothioyl hydrazone group may offer broader metal selectivity (e.g., Fe³⁺, Zn²⁺) but lacks the fluorophore’s NIR capabilities.
  • Methyl 6-(hydroxymethyl)-4-((4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)ethynyl)picolinate (3b) Structure: Features a picolinate ester with an ethynyl-linked polyethylene glycol chain. Synthesis: Synthesized via Pd/Cu-catalyzed Sonogashira coupling (78% yield) . Contrast: The hydrophilic chain in 3b improves solubility for biological applications, whereas the target compound’s hydrazone group prioritizes chelation over solubility.

Thiosemicarbazone Derivatives

  • Tetrathiosemicarbazones (3a–3c) Structure: Contain multiple thiosemicarbazone units, enabling polynuclear metal complexation. Synthesis: Cyclization reactions yield high-melting-point solids (e.g., 3a: m.p. 263°C) . Comparison: The target compound’s mononuclear hydrazone structure limits metal-binding capacity but simplifies synthesis and purification.

Comparative Data Table

Compound Core Structure Key Functional Groups Applications Notable Data Reference
(E)-4-((2-Carbamothioylhydrazono)methyl)phenyl picolinate Picolinate ester + hydrazone Carbamothioyl hydrazone, picolinoyl Chelation, sensing N/A (hypothetical)
4-((2-Carbamothioylhydrazono)methyl)benzoic acid (21a) Benzoic acid + hydrazone Carbamothioyl hydrazone, carboxylic acid Coordination chemistry ¹H NMR δ 13.04 ppm [1]
DCBP2 Picolinate ester + chromene Dicyanomethylene, picolinoyl NIR Cu²⁺ sensing λₑₓ/λₑₘ = 530/680 nm [2]
N-(4-(1-(2-Carbamothioylhydrazono)ethyl)phenyl)nicotinamide (11) Nicotinamide + hydrazone Carbamothioyl hydrazone, nicotinamide Anticancer (VEGFR-2 inhibition) IC₅₀ (VEGFR-2) = 0.12 μM [3]
Tetrathiosemicarbazone 3a Cyclic thiosemicarbazone Multiple thiosemicarbazones Polynuclear metal complexes m.p. 263°C, 73% yield [4]

Key Research Findings

  • Synthetic Flexibility: The target compound’s picolinate ester can be modified via coupling reactions (e.g., Sonogashira in ), whereas hydrazone derivatives require condensation or cyclization .
  • Biological vs. Photophysical Trade-offs : Nicotinamide/thiosemicarbazone derivatives excel in enzyme inhibition , while picolinate-fluorophore hybrids (e.g., DCBP2) prioritize sensing .
  • Metal Selectivity : Carbamothioyl hydrazones bind transition metals broadly, but picolinate esters enhance specificity for Cu²⁺ or Fe³⁺ .

Biological Activity

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl picolinate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a hydrazone linkage and a picolinate moiety, which may contribute to its biological properties. The structural formula can be represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazone group is known for its role in chelation and may facilitate interactions with metal ions, enhancing the compound’s bioactivity. Furthermore, the picolinate portion may influence the compound's pharmacokinetics and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazolidinone derivatives have shown that modifications in the phenyl ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for similar effects in this compound .

Compound Activity Against E. coli (%) Activity Against S. aureus (%)
Thiazolidinone Derivative 188.4691.66
Thiazolidinone Derivative 281.879.16

Antioxidant Activity

The antioxidant potential of related compounds has been demonstrated through various assays, such as the ABTS radical cation decolorization assay. This suggests that this compound may also possess antioxidant properties, potentially mitigating oxidative stress in biological systems .

Case Studies

  • Anticancer Activity : A study on hydrazone derivatives indicated promising anticancer properties, particularly against cell lines such as HT29 adenocarcinoma and H460 lung cancer cells. The structure-activity relationship (SAR) revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxicity .
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in bacterial folic acid synthesis, which could be a mechanism for their antibacterial action. This suggests that this compound may also inhibit key enzymes in microbial metabolism.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of compounds related to this compound:

  • Cytotoxicity : Compounds with similar structural features demonstrated IC50 values below those of standard chemotherapeutic agents, indicating superior efficacy against cancer cell lines.
  • Antibacterial Efficacy : The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial activity significantly.
  • Mechanistic Insights : Molecular dynamics simulations have suggested that these compounds interact with target proteins through hydrophobic contacts and hydrogen bonding, which could be crucial for their biological effects .

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